2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide
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Overview
Description
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide is a complex organic compound that features a thiadiazole ring, a chlorobenzyl group, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Thiadiazole Ring: The initial step involves the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the thiadiazole ring reacts with 4-chlorobenzyl chloride in the presence of a base.
Formation of the Acetohydrazide: The acetohydrazide moiety is formed by reacting the intermediate product with acetic anhydride.
Condensation with Methylthiophene: The final step involves the condensation of the acetohydrazide with 3-methylthiophene-2-carbaldehyde under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as an antimicrobial or anticancer agent. The presence of the thiadiazole ring is known to impart biological activity.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The combination of the thiadiazole ring and the thiophene moiety may result in compounds with significant therapeutic potential.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its sulfur and nitrogen atoms. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorobenzyl)sulfanyl]-5-nitrobenzenecarbaldehyde
- 2-[(4-chlorobenzyl)sulfanyl]benzoic acid
Uniqueness
Compared to similar compounds, 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide stands out due to its unique combination of a thiadiazole ring and a thiophene moiety. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H15ClN4OS4 |
---|---|
Molecular Weight |
455.0 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H15ClN4OS4/c1-11-6-7-24-14(11)8-19-20-15(23)10-26-17-22-21-16(27-17)25-9-12-2-4-13(18)5-3-12/h2-8H,9-10H2,1H3,(H,20,23)/b19-8+ |
InChI Key |
BVHUTJBGNJAAFB-UFWORHAWSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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